JQ-1 carboxylic acid

Descripción general

Descripción

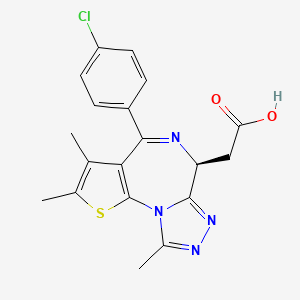

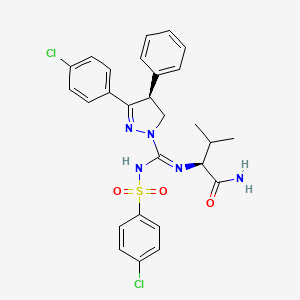

JQ-1 carboxylic acid is a derivative of (+)-JQ-1 and is a potent BET bromodomain inhibitor . It can be used to synthesize PROTAC, which targets the degradation of BRD4 . It is also a highly potent, selective, and cell-permeable BRD4 inhibitor .

Molecular Structure Analysis

The molecular formula of JQ-1 carboxylic acid is C19H17ClN4O2S . The exact mass is 400.08 and the molecular weight is 437.339 .Chemical Reactions Analysis

JQ-1 carboxylic acid has a carboxylic acid functional group that can be used for conjugation reactions . It can be used as a precursor to a PROTAC® that targets BET bromodomains after conjugation to a linker and E3 ligase ligand .Physical And Chemical Properties Analysis

The molecular weight of JQ-1 carboxylic acid is 400.9 g/mol . The chemical formula is C19H17ClN4O2S .Aplicaciones Científicas De Investigación

BET Bromodomain Inhibition

JQ-1 carboxylic acid is a potent BET (bromodomain and extra terminal domain) inhibitor . BET proteins are epigenetic readers that recognize acetylated lysine residues on histone tails, playing a crucial role in gene regulation. By inhibiting these proteins, JQ-1 can modulate gene expression, making it a valuable tool in the study of cancer and other diseases where BET proteins are implicated.

Downregulation of PD-L1 Expression

JQ-1 carboxylic acid has been shown to downregulate PD-L1 expression on the surface of tumor cells . PD-L1 is a protein that helps tumors evade the immune system, and its downregulation could potentially enhance the effectiveness of cancer immunotherapies.

Synthesis of PROTACs

JQ-1 carboxylic acid can serve as a precursor to synthesize PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a new class of drugs that work by tagging disease-causing proteins for degradation, offering a novel approach to treat diseases that are difficult to target with traditional small-molecule drugs.

Epigenetic Research

Given its ability to modulate gene expression through BET inhibition, JQ-1 carboxylic acid is a valuable tool in epigenetic research . It can help scientists understand how changes in gene expression can influence disease development and progression.

Drug Development

The unique mechanism of action of JQ-1 carboxylic acid, combined with its ability to modulate gene expression and degrade disease-causing proteins, makes it a promising candidate for drug development . It could potentially be used to develop new treatments for a variety of diseases, including cancer and neurological disorders.

Study of Drug Resistance

JQ-1 carboxylic acid’s ability to downregulate PD-L1 expression could make it a useful tool in studying drug resistance in cancer . Understanding how tumors develop resistance to immunotherapies could lead to the development of more effective treatments.

Mecanismo De Acción

Target of Action

JQ-1 carboxylic acid is a derivative of (+)-JQ-1 and is known to be a potent inhibitor of the BET bromodomain . The primary target of JQ-1 carboxylic acid is the bromodomain-containing protein 4 (BRD4) . BRD4 is a histone modification reader and transcriptional regulator that interacts with acetylated lysine histone motifs, transcription factors (TFs), transcription co-activators, and RNA polymerase II .

Mode of Action

JQ-1 carboxylic acid acts by binding competitively to the bromodomains of BRD4 . This competitive inhibition disrupts the interaction between BRD4 and acetylated lysine histone motifs, thereby affecting the transcriptional regulation mediated by BRD4 .

Biochemical Pathways

The inhibition of BRD4 by JQ-1 carboxylic acid affects various biochemical pathways. BRD4 binds to enhancers with histone H3 acetylated at lysine 27 (H3K27Ac) and mediator complex subunit 1 in a cell type-specific manner. It also binds to promoter regions with the oncogenic TFs MYC and E2F1 in a cell type-common manner . The inhibition of these interactions by JQ-1 carboxylic acid can affect the transcriptional regulation of various genes involved in these pathways .

Pharmacokinetics

It is known that jq-1 carboxylic acid is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.

Result of Action

The result of JQ-1 carboxylic acid’s action is the inhibition of BRD4-mediated transcriptional regulation. This leads to anti-proliferative effects in various types of cancer . Additionally, JQ-1 carboxylic acid has been reported to downregulate PD-L1 expression on the surface of tumor cells .

Action Environment

The effectiveness of jq-1 carboxylic acid may depend on the specific cellular context, including the presence of specific transcription factors and co-activators, the state of histone acetylation, and the specific type of cancer cells being targeted .

Propiedades

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)21-14(8-15(25)26)18-23-22-11(3)24(18)19/h4-7,14H,8H2,1-3H3,(H,25,26)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOSBOOJFIRCSO-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JQ-1 carboxylic acid | |

CAS RN |

202592-23-2 | |

| Record name | 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0,2,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B608168.png)

![(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B608183.png)

![8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one](/img/structure/B608188.png)